molecular formula C14H26BrNO4 B13395941 tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

Cat. No.: B13395941
M. Wt: 352.26 g/mol
InChI Key: UOJPSBYBSNFVHA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate typically involves the reaction of tert-butyl 5-bromo-2-aminopentanoate with tert-butoxycarbonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Scientific Research Applications

tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the Boc group provides protection for the amine functionality during synthetic transformations . The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and Boc groups.

Comparison with Similar Compounds

tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

IUPAC Name

tert-butyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJPSBYBSNFVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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